Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC16200307
Molecular Formula: C24H23ClN2O5S
Molecular Weight: 487.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23ClN2O5S |
|---|---|
| Molecular Weight | 487.0 g/mol |
| IUPAC Name | methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H23ClN2O5S/c1-4-32-18-11-9-17(10-12-18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-5-7-16(25)8-6-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
| Standard InChI Key | ZCVLEIAYYGVNIT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a central thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at positions 2, 3, 4, and 5. Key functional groups include:
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Position 2: A 2-(4-chlorophenyl)acetamido group, contributing hydrophobicity and hydrogen-bonding capacity.
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Position 3: A methyl ester, enhancing solubility in organic solvents.
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Position 4: A methyl group, sterically influencing reactivity.
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Position 5: A (4-ethoxyphenyl)carbamoyl moiety, offering electron-donating effects via the ethoxy group.
The molecular formula is C₂₃H₂₂ClN₃O₅S, with a molecular weight of 500.95 g/mol.
Spectroscopic Characterization
Data from analogous thiophene derivatives provide insights into expected spectral features:
| Spectrum | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 1.37 (t, 3H) | Ethoxy CH₃ |
| δ 3.75 (s, 3H) | Methoxy ester | |
| δ 7.58 (d, 2H) | Chlorophenyl protons | |
| IR | 1731 cm⁻¹ | Ester C=O |
| 1668 cm⁻¹ | Amide C=O |
X-ray crystallography of related structures confirms planar thiophene rings with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Pathways and Optimization
Gewald Reaction for Thiophene Core Assembly
The synthesis begins with the Gewald reaction, a multicomponent condensation involving:
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3-Oxo-N-(4-ethoxyphenyl)butanamide: Prepared via refluxing 4-ethoxyaniline with ethyl acetoacetate in toluene .
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Ethyl cyanoacetate and sulfur: Reacted under basic conditions (morpholine/piperidine) to form the 2-aminothiophene intermediate.
Reaction Conditions:
Functionalization Steps
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Chloroacetylation: The 2-amino group undergoes acylation with chloroacetyl chloride in acetone, using K₂CO₃ as a base.
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Esterification: Methylation of the carboxylic acid intermediate completes the synthesis.
Critical Parameters:
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Anhydrous conditions prevent hydrolysis of chloroacetyl chloride.
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Stoichiometric base ensures complete deprotonation of the amine.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous solubility | <0.1 mg/mL |
| LogP | 3.2 |
| Melting point | 177–178°C |
The compound exhibits limited water solubility due to its hydrophobic aryl and ester groups but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .
Reactivity Profile
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Nucleophilic substitution: The chloroacetamido group reacts with amines (e.g., piperidine) to form secondary amides.
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Ester hydrolysis: Under acidic or basic conditions, the methyl ester converts to a carboxylic acid.
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Electrophilic aromatic substitution: The thiophene ring undergoes bromination at position 4 .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . The mechanism involves:
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Enzyme inhibition: Binding to bacterial DNA gyrase via the carbamoyl group.
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Membrane disruption: Hydrophobic interactions with lipid bilayers.
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: Structural modifications (e.g., replacing ethoxy with methoxy) enhance bioavailability.
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Prodrug development: Ester hydrolysis in vivo generates active carboxylic acid metabolites.
Material Science
Thiophene derivatives serve as organic semiconductors, though this compound’s low conjugation limits applicability.
Challenges and Future Directions
Synthetic Hurdles
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Low yields in final steps: Purification difficulties due to polar byproducts.
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Scalability: Batch reactors face heat transfer limitations during Gewald reactions.
Therapeutic Development
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